dimethyl 2-(4,4,8-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate
Description
This compound features a fused pyrrolo[3,2,1-ij]quinoline core with a 1,3-dithiole-4,5-dicarboxylate moiety. Key structural elements include:
- Pyrrolo-quinoline framework: A bicyclic system with methyl substituents at positions 4,4,6.
- Dithiole ring: A five-membered sulfur-containing ring conjugated to the quinoline system.
- Functional groups: Two ester groups (dimethyl dicarboxylate) and a thioxo (C=S) group, contributing to its electronic and steric properties.
Synthetic routes for analogous compounds often involve cyclization or condensation reactions, with characterization via NMR, IR, and mass spectrometry [1].
Properties
IUPAC Name |
dimethyl 2-(6,11,11-trimethyl-2,3-dioxo-10-sulfanylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-9-ylidene)-1,3-dithiole-4,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6S3/c1-8-6-9-11(20-30-14(18(25)27-4)15(31-20)19(26)28-5)16(29)21(2,3)22-12(9)10(7-8)13(23)17(22)24/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCBLFNUHCJPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C(=S)C2=C4SC(=C(S4)C(=O)OC)C(=O)OC)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 2-(4,4,8-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate (CAS No. 488852-56-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through various methods involving the modification of pyrroloquinoline derivatives. A notable approach includes the use of molecular docking to guide the synthesis of derivatives that target specific biological pathways. The synthesis often involves the introduction of various substituents at critical positions on the pyrroloquinoline scaffold to enhance biological activity.
Anticoagulant Activity
Recent studies have highlighted the anticoagulant properties of similar pyrroloquinoline derivatives. For instance, derivatives targeting coagulation factors Xa and XIa have shown promising results in inhibiting these factors with IC50 values ranging from 0.7 to 40 μM . The structure–activity relationship indicates that modifications at specific positions can significantly influence anticoagulant efficacy.
Antimicrobial Activity
Thiazine and benzothiazine derivatives have demonstrated significant antimicrobial properties. Compounds similar to dimethyl 2-(4,4,8-trimethyl-1,2-dioxo...) have been reported to exhibit activity against various pathogens. For example, thiazine derivatives showed IC50 values as low as 6.6 nM against resistant strains of bacteria and fungi .
Anticancer Potential
The anticancer activity of related compounds has been explored extensively. Compounds derived from thiazines have shown potential against various cancer cell lines through mechanisms that induce apoptosis and inhibit cell proliferation. Some derivatives have been effective in vitro against breast and colon cancer cells .
Case Studies
- Anticoagulant Study : A study focused on the anticoagulant activity of pyrroloquinoline derivatives found that specific modifications led to enhanced inhibition of factor Xa and XIa. The most effective compound had an IC50 value of 3.68 μM for factor Xa and 2 μM for factor XIa .
- Antimicrobial Study : Another investigation into thiazine derivatives revealed their efficacy against drug-resistant bacterial strains. The study demonstrated that certain derivatives could inhibit bacterial growth at concentrations below 10 μg/mL .
Research Findings
A comprehensive review of literature reveals that compounds similar to dimethyl 2-(4,4,8-trimethyl...) possess a wide range of biological activities:
| Activity Type | IC50 Range | Notes |
|---|---|---|
| Anticoagulant | 0.7 - 40 μM | Targeting factors Xa and XIa |
| Antimicrobial | < 500 nM | Effective against resistant strains |
| Anticancer | Varies by cell line | Induces apoptosis in various cancer types |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Analytical and Spectroscopic Characterization
- Common Techniques: NMR/IR/MS: Universally applied across similar compounds for structural elucidation . Advanced Methods: HPLC-HRMS-ESI used for dithiolo-pyrrolo-quinoline derivatives to confirm molecular mass and purity .
- Key Spectral Data :
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
